molecular formula C19H17N3O3S2 B11332686 1,3-dimethyl-5-[2-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

1,3-dimethyl-5-[2-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11332686
M. Wt: 399.5 g/mol
InChI Key: ZPYUKBQBGDVVGE-UHFFFAOYSA-N
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Description

6-HYDROXY-1,3-DIMETHYL-5-[2-(THIOPHEN-2-YL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXY-1,3-DIMETHYL-5-[2-(THIOPHEN-2-YL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step reactions that include the formation of thiophene and benzothiazepine rings. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) for sulfurization .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

6-HYDROXY-1,3-DIMETHYL-5-[2-(THIOPHEN-2-YL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.

Common Reagents and Conditions

Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide for thiophene synthesis, and various oxidizing and reducing agents for modifying the compound’s structure .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of thiol derivatives.

Scientific Research Applications

6-HYDROXY-1,3-DIMETHYL-5-[2-(THIOPHEN-2-YL)-2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects .

Properties

Molecular Formula

C19H17N3O3S2

Molecular Weight

399.5 g/mol

IUPAC Name

6-hydroxy-1,3-dimethyl-5-(2-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepin-4-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C19H17N3O3S2/c1-21-17(23)16(18(24)22(2)19(21)25)12-10-15(14-8-5-9-26-14)27-13-7-4-3-6-11(13)20-12/h3-9,15,23H,10H2,1-2H3

InChI Key

ZPYUKBQBGDVVGE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C2=NC3=CC=CC=C3SC(C2)C4=CC=CS4)O

Origin of Product

United States

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